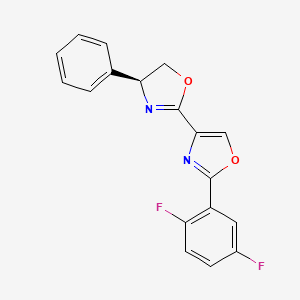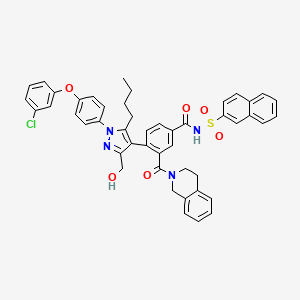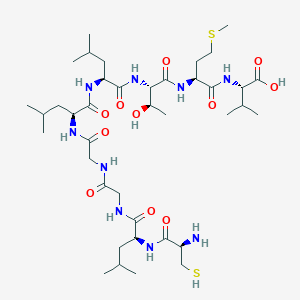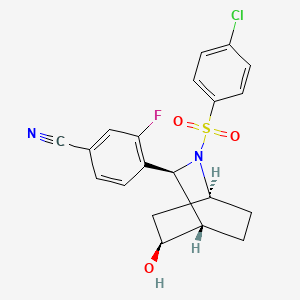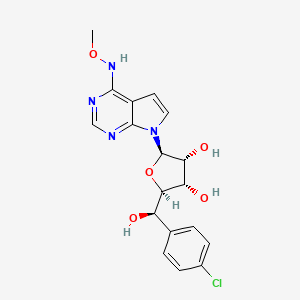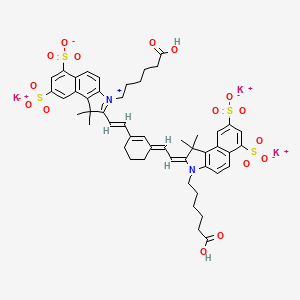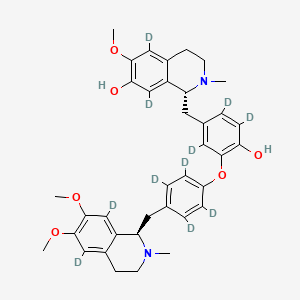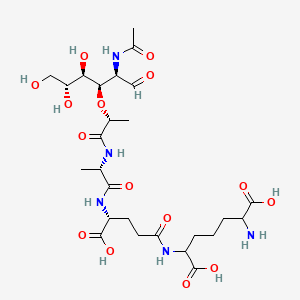
M-TriDAP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-TriDAP, also known as MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a peptidoglycan degradation product predominantly found in Gram-negative bacteria. It is recognized by the intracellular sensors NOD1 (CARD4) and, to a lesser extent, NOD2 (CARD15). Recognition of this compound by these sensors induces a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines such as TNF-α and IL-6 .
Preparation Methods
M-TriDAP is chemically synthesized and provided as a lyophilized powder. The preparation involves dissolving 1 mg of this compound in 1.5 ml of endotoxin-free water, followed by vortexing until completely dissolved. The working concentrations for activation of NOD1 and NOD2 range from 100 ng/ml to 10 µg/ml . Industrial production methods typically involve the synthesis of MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid through a series of chemical reactions that ensure the purity and stability of the compound.
Chemical Reactions Analysis
M-TriDAP undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common Reagents and Conditions: Typical reagents include acids and bases for pH adjustments, and the reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The primary products formed from these reactions are derivatives of this compound that retain its core structure but have modified functional groups.
Scientific Research Applications
M-TriDAP has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptidoglycan degradation and synthesis.
Biology: this compound is utilized to investigate the role of NOD1 and NOD2 in immune responses, particularly in the context of bacterial infections.
Medicine: Research has shown that this compound can modulate immune responses, making it a potential candidate for developing new immunotherapies.
Industry: This compound is used in the development of diagnostic tools and assays to detect bacterial infections
Mechanism of Action
The mechanism of action of M-TriDAP involves its recognition by the intracellular sensors NOD1 and NOD2. Upon recognition, a signaling cascade is initiated, involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK. This interaction leads to the activation of NF-κB, resulting in the production of inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
M-TriDAP is unique due to its dual recognition by both NOD1 and NOD2 sensors. Similar compounds include:
Muramyl Dipeptide (MDP): Recognized primarily by NOD2.
Tri-DAP: Recognized primarily by NOD1.
Properties
Molecular Formula |
C26H43N5O15 |
|---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid |
InChI |
InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1 |
InChI Key |
VMWCJJZYTQZDJQ-IWAOCOHZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

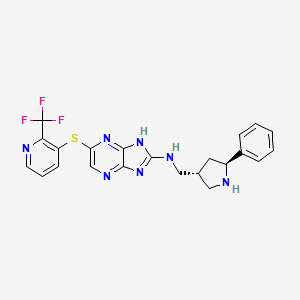
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
